molecular formula C10H19NO2S B13330886 (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine

(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine

Cat. No.: B13330886
M. Wt: 217.33 g/mol
InChI Key: CLLHPQYRXPYSAM-UHFFFAOYSA-N
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Description

(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a cyclohexylsulfonyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of Cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions.

    Introduction of the Cyclohexylsulfonyl Group: The cyclopropylmethanamine is then reacted with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into molecular structures, affecting binding interactions and reactivity.

Comparison with Similar Compounds

    Cyclopropylmethanamine: Lacks the cyclohexylsulfonyl group, making it less sterically hindered.

    Cyclohexylsulfonylamine: Lacks the cyclopropyl group, resulting in different reactivity and applications.

Uniqueness: (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl and cyclohexylsulfonyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

(1-cyclohexylsulfonylcyclopropyl)methanamine

InChI

InChI=1S/C10H19NO2S/c11-8-10(6-7-10)14(12,13)9-4-2-1-3-5-9/h9H,1-8,11H2

InChI Key

CLLHPQYRXPYSAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2(CC2)CN

Origin of Product

United States

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